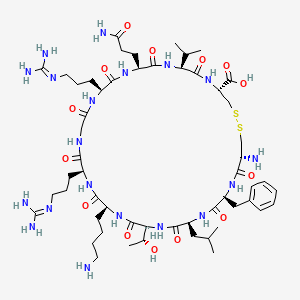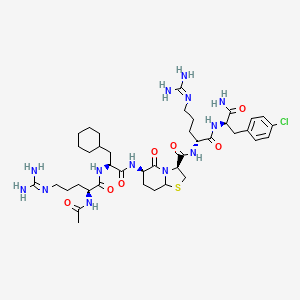![molecular formula C21H24FN7O3 B10771367 2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)
2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazine compound PC7 is a synthetic organic compound belonging to the class of triazines, which are nitrogen-containing heterocycles Triazines are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
The synthesis of triazine compound PC7 involves several methods, including microwave-assisted synthesis, solid-phase synthesis, metal-based synthesis, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of triazine derivatives with fine-tuned electronic properties. Industrial production methods often involve large-scale synthesis using these techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Triazine compound PC7 undergoes various types of chemical reactions, including:
Oxidation: Triazines can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution is a common reaction for triazines, where nucleophiles replace leaving groups such as chlorine atoms.
Coupling: Triazines can undergo coupling reactions with various reagents to form complex structures.
Common reagents used in these reactions include halogenated triazine derivatives, triazine-based organometallics, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of triazine compound PC7 involves its interaction with specific molecular targets and pathways. Triazines can act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to the disruption of critical biological processes, such as cell proliferation and signal transduction . The specific molecular targets and pathways involved depend on the structure of the triazine derivative and its intended application.
Comparaison Avec Des Composés Similaires
Triazine compound PC7 can be compared with other similar compounds, such as:
Melamine: A well-known triazine used in the production of commercial resins.
Cyanuric chloride: A triazine used in the synthesis of reactive dyes.
Guanamines: Compounds closely related to melamine, used to modify the crosslinking density in resins.
Triazine compound PC7 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C21H24FN7O3 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2-[2-[[5-[(4-fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C21H24FN7O3/c1-32-17-8-4-15(5-9-17)12-28-19(26-11-10-25-18(23)24)27-20(30)29(21(28)31)13-14-2-6-16(22)7-3-14/h2-9H,10-13H2,1H3,(H4,23,24,25)(H,26,27,30) |
Clé InChI |
INQAREWWDULMAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=NC(=O)N(C2=O)CC3=CC=C(C=C3)F)NCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10771288.png)

![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)

![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)
![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)
![11-(4-Acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771372.png)

![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
